3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one
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Overview
Description
3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one: is a chemical compound belonging to the class of isoindolin-1-ones These compounds are characterized by an isoindoline nucleus with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one can be achieved through several methods. One common approach involves the [3+2] annulation of aromatic ketimines with alkynes via C–H activation. This reaction is typically catalyzed by a cationic iridium complex in the presence of a chiral ligand such as ®-binap. The reaction conditions often include the use of chlorobenzene as a solvent and a temperature of around 80°C .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding phthalimides.
Reduction: Reduction reactions can convert the compound into various reduced forms, although specific conditions and reagents for such reactions are less commonly reported.
Substitution: The hydroxy and methoxy groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nickel peroxide, pyridinium chlorochromate, iodoxybenzoic acid.
Reduction: Specific reagents are less commonly reported.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products:
Oxidation: Phthalimides.
Reduction: Reduced isoindolin-1-one derivatives.
Substitution: Substituted isoindolin-1-one derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one is used as a building block in the synthesis of various complex organic molecules.
Biology and Medicine: The compound and its derivatives have shown potential in pharmaceutical research. They are investigated for their biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymer additives. Its chemical stability and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
3-Hydroxy-3-phenylisoindolin-1-one: This compound lacks the methoxy group present in 3-Hydroxy-2-methoxy-3-phenylisoindolin-1-one, leading to different chemical properties and reactivity.
2-Isopropyl-3-hydroxy-3-phenylisoindolin-1-one: The presence of an isopropyl group instead of a methoxy group results in variations in steric and electronic effects.
Uniqueness: The presence of both hydroxy and methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C15H13NO3 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-hydroxy-2-methoxy-3-phenylisoindol-1-one |
InChI |
InChI=1S/C15H13NO3/c1-19-16-14(17)12-9-5-6-10-13(12)15(16,18)11-7-3-2-4-8-11/h2-10,18H,1H3 |
InChI Key |
OYSWBFICDDEEPO-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
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